2-Amino-4,6-dibromophenol
Overview
Description
2-Amino-4,6-dibromophenol is an organic compound with the molecular formula C6H5Br2NO It is a brominated derivative of phenol, characterized by the presence of two bromine atoms at the 4 and 6 positions and an amino group at the 2 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-dibromophenol typically involves the bromination of 2-Aminophenol. The reaction is carried out in the presence of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or water. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 4 and 6 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,6-dibromophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 2-Aminophenol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products:
Oxidation: Formation of dibromoquinones.
Reduction: Formation of 2-Aminophenol.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2-Amino-4,6-dibromophenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4,6-dibromophenol involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of bromine atoms, facilitating reactions with nucleophiles. It can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
Comparison with Similar Compounds
2-Amino-4-bromophenol: Contains one bromine atom and an amino group, making it less reactive compared to 2-Amino-4,6-dibromophenol.
4-Amino-2,6-dibromophenol: Similar structure but with the amino group at the 4 position, affecting its reactivity and applications.
2,4,6-Tribromophenol: Contains three bromine atoms, making it more reactive and used in different applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its dual bromination and amino substitution make it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2-amino-4,6-dibromophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWSOGOVXJBJDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326082 | |
Record name | 2-amino-4,6-dibromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10539-14-7 | |
Record name | 10539-14-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-4,6-dibromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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